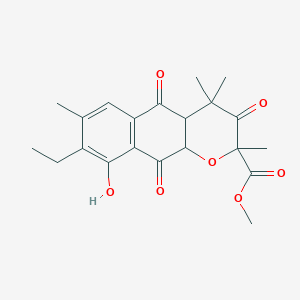

annulin B

Beschreibung

Eigenschaften

Molekularformel |

C21H24O7 |

|---|---|

Molekulargewicht |

388.4 g/mol |

IUPAC-Name |

methyl 8-ethyl-9-hydroxy-2,4,4,7-tetramethyl-3,5,10-trioxo-4a,10a-dihydrobenzo[g]chromene-2-carboxylate |

InChI |

InChI=1S/C21H24O7/c1-7-10-9(2)8-11-12(14(10)22)16(24)17-13(15(11)23)20(3,4)18(25)21(5,28-17)19(26)27-6/h8,13,17,22H,7H2,1-6H3 |

InChI-Schlüssel |

OHWPXNCKGWEEQM-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=C(C2=C(C=C1C)C(=O)C3C(C2=O)OC(C(=O)C3(C)C)(C)C(=O)OC)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Annulin B beinhaltet eine regioselektive Diels-Alder-Reaktion zwischen einem Pyranobenzochinon-Dienophil und einem Silylenolether-Dien . Die wichtigsten Schritte der Synthese umfassen:

Bildung des Dienophils: Dies beinhaltet die Herstellung des Pyranobenzochinon-Zwischenprodukts.

Diels-Alder-Reaktion: Die regioselektive Diels-Alder-Reaktion wird unter kontrollierten Bedingungen zwischen dem Pyranobenzochinon und dem Silylenolether-Dien durchgeführt, um die gewünschte Pyranonaphthochinon-Struktur zu bilden.

Industrielle Produktionsmethoden

Analyse Chemischer Reaktionen

Key Reaction Steps

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of pyranobenzoquinone dienophile | Pyranobenzoquinone derivative | Dienophile precursor |

| 2 | Preparation of silyl ketene acetal diene | Silyl ketene acetal | Diene precursor |

| 3 | Regioselective Diels–Alder reaction | Thermal activation | Fused pyranonaphthoquinone core |

The Diels–Alder reaction ensures stereochemical control , directing the formation of the desired bicyclic structure. The use of a silyl ketene acetal diene enhances regioselectivity by stabilizing the diene’s electron-rich nature, favoring endo transition states .

Mechanism of the Diels–Alder Reaction

The Diels–Alder reaction involves a [4+2] cycloaddition between the conjugated diene (silyl ketene acetal) and the dienophile (pyranobenzoquinone). This reaction proceeds through a concerted mechanism , forming a six-membered transition state. The regioselectivity arises from electron-deficient dienophiles and electron-rich dienes , ensuring the formation of the thermodynamically favored product.

Regioselectivity Factors

-

Dienophile reactivity : The pyranobenzoquinone dienophile’s electron-deficient nature drives regioselectivity.

-

Diene stability : The silyl ketene acetal diene’s electron-rich nature and steric effects guide the reaction trajectory.

-

Endo rule : Steric and electronic interactions favor the endo transition state, leading to the observed regioselectivity .

Experimental Validation and Data

The synthesis of annulin B was validated through NMR spectroscopy and X-ray crystallography , confirming the structural integrity of the pyranonaphthoquinone core . Supporting information includes:

-

1H and 13C NMR spectra comparing natural and synthetic this compound.

-

X-ray crystallographic data for intermediates and final products, ensuring atomic-level structural confirmation.

Key Observations

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

This compound entfaltet seine Wirkung durch Hemmung des Enzyms Indolamin-2,3-Dioxygenase-1 (IDO-1). IDO-1 katalysiert den ersten und geschwindigkeitsbestimmenden Schritt beim Abbau von Tryptophan zu N-Formylkynurenin. Durch die Hemmung von IDO-1 reduziert this compound die Depletion von Tryptophan, was zu Immunsuppression und Tumorumgehung des Immunsystems führen kann. Zu den beteiligten molekularen Zielen und Signalwegen gehören der Kynurenin-Signalweg und immunregulatorische Mechanismen.

Wirkmechanismus

Annulin B exerts its effects by inhibiting the enzyme indoleamine 2,3-dioxygenase-1 (IDO-1). IDO-1 catalyzes the first and rate-limiting step in the catabolism of tryptophan to N-formyl kynurenine . By inhibiting IDO-1, this compound reduces the depletion of tryptophan, which can lead to immunosuppression and tumor immune escape . The molecular targets and pathways involved include the kynurenine pathway and immune regulatory mechanisms .

Vergleich Mit ähnlichen Verbindungen

Key Data Tables

Table 1: IDO Inhibition Constants (Ki) of Selected Compounds

| Compound | Ki (nM) | Source |

|---|---|---|

| Adociaquinone B | 25 | Marine sponge |

| Dichlone | 45 | Synthetic |

| Juglone | 48 | Walnut husk |

| This compound | 123 | Marine sponge |

| Menadione | 580 | Synthetic |

| Annulin A | 694 | Marine sponge |

Mechanistic Insights

- Binding Mode: Docking studies reveal this compound’s pyran ring occupies the entrance of IDO’s active site, while the quinone moiety coordinates with the heme iron. This dual interaction disrupts substrate (tryptophan) binding .

- T-cell Dependency : Unlike menadione, this compound’s antitumor effects require functional T-cells, implicating immune-mediated mechanisms rather than direct cytotoxicity .

Q & A

Q. What experimental designs are suitable for longitudinal studies of this compound's chronic effects, incorporating advanced statistical models?

- Methodological Guidance : Use mixed-effects models to account for intra-subject variability in repeated-measures designs. For toxicity studies, apply Kaplan-Meier survival analysis with Cox proportional hazards regression. Include interim analysis points to adjust dosing protocols and mitigate attrition bias .

Data Presentation Standards

- Tables : Include mean ± SD, n values, and statistical identifiers (e.g., F(3,20) = 5.67, p = 0.006). Use footnotes to define abbreviations.

- Figures : Label axes with units and annotate significance markers (e.g., asterisks). Provide raw data in supplementary files .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.